4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid 4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid 12-oxo-2,3-dinor-10,15-phytodienoic acid is a prostanoid.
Brand Name: Vulcanchem
CAS No.: 197247-23-7
VCID: VC0139532
InChI: InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3+
SMILES: CCC=CCC1C(C=CC1=O)CCCCCC(=O)O
Molecular Formula: C16H24O3
Molecular Weight: 264.36 g/mol

4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid

CAS No.: 197247-23-7

Cat. No.: VC0139532

Molecular Formula: C16H24O3

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid - 197247-23-7

Specification

Description 12-oxo-2,3-dinor-10,15-phytodienoic acid is a prostanoid.
CAS No. 197247-23-7
Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
IUPAC Name 6-[4-oxo-5-[(E)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid
Standard InChI InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3+
Standard InChI Key SZVNKXCDJUBPQO-HWKANZROSA-N
Isomeric SMILES CC/C=C/CC1C(C=CC1=O)CCCCCC(=O)O
SMILES CCC=CCC1C(C=CC1=O)CCCCCC(=O)O
Canonical SMILES CCC=CCC1C(C=CC1=O)CCCCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator